REACTION_CXSMILES
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[C:1]([C:3]1[C:8]([Cl:9])=[CH:7][C:6](Cl)=[CH:5][N:4]=1)#[N:2].[CH3:11][O-:12].[Na+]>C1COCC1>[Cl:9][C:8]1[C:3]([C:1]#[N:2])=[N:4][CH:5]=[C:6]([O:12][CH3:11])[CH:7]=1 |f:1.2|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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25° C., the reaction was quenched in 5% aq. NaHCO3 solution
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Type
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EXTRACTION
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Details
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extracted with diethyl ether
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Type
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CUSTOM
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Details
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The organic phase was dried
|
Type
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CUSTOM
|
Details
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evaporated
|
Type
|
CUSTOM
|
Details
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the residue purified by column chromatography
|
Type
|
WASH
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Details
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eluting with 70:30 hexanes
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |